(1H-1,2,3-Benzotriazol-1-ylmethoxy)(diphenylmethylidene)amine

CAS No.: 145904-38-7

Cat. No.: VC6572518

Molecular Formula: C20H16N4O

Molecular Weight: 328.375

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 145904-38-7 |

|---|---|

| Molecular Formula | C20H16N4O |

| Molecular Weight | 328.375 |

| IUPAC Name | N-(benzotriazol-1-ylmethoxy)-1,1-diphenylmethanimine |

| Standard InChI | InChI=1S/C20H16N4O/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-25-15-24-19-14-8-7-13-18(19)21-23-24/h1-14H,15H2 |

| Standard InChI Key | NPOGYQDAKUYKSB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=NOCN2C3=CC=CC=C3N=N2)C4=CC=CC=C4 |

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as N-(benzotriazol-1-ylmethoxy)-1,1-diphenylmethanimine . This nomenclature reflects its core structure: a benzotriazole ring (1H-1,2,3-benzotriazol-1-yl) connected via a methoxy bridge (-OCH₂-) to a diphenylmethanimine group (C₆H₅)₂C=N-. The systematic name ensures unambiguous identification across chemical literature and databases.

Synonyms and Registry Identifiers

Common synonyms include N-(benzotriazol-1-ylmethoxy)-1,1-diphenylmethanimine and the CAS registry number 145904-38-7 . Additional identifiers include the PubChem CID 3752209 and the Nikkaji number J508.767H, which facilitate cross-referencing in chemical repositories .

Molecular Formula and Weight

The molecular formula C₂₀H₁₆N₄O corresponds to a molar mass of 328.4 g/mol, as computed by PubChem’s atomic mass summation algorithm . This formula accounts for 20 carbon, 16 hydrogen, 4 nitrogen, and 1 oxygen atom, arranged to optimize conjugation and steric stability.

Molecular Structure and Conformational Analysis

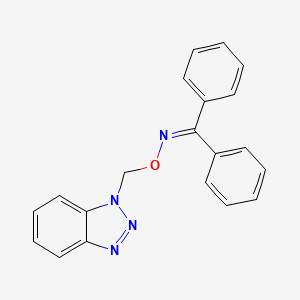

2D Structural Depiction

The 2D structure (Fig. 1) illustrates the benzotriazole ring fused to a benzene moiety, with a methoxy group bridging the triazole nitrogen to the diphenylmethanimine group. The SMILES notation C1=CC=C(C=C1)C(=NOCN2C3=CC=CC=C3N=N2)C4=CC=CC=C4 encodes this arrangement, highlighting the planar geometry of the aromatic systems and the imine functional group .

3D Conformational Dynamics

Computational models reveal a non-planar conformation due to steric hindrance between the ortho hydrogens of the diphenyl groups and the benzotriazole moiety . The InChIKey NPOGYQDAKUYKSB-UHFFFAOYSA-N provides a unique descriptor for this spatial arrangement, enabling precise 3D database searches .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₆N₄O | |

| Molecular Weight | 328.4 g/mol | |

| SMILES | C1=CC=C(C=C1)C(=NOCN2C3=CC=CC=C3N=N2)C4=CC=CC=C4 | |

| InChIKey | NPOGYQDAKUYKSB-UHFFFAOYSA-N |

Synthesis and Reactivity

Reactivity Profile

The electron-deficient benzotriazole ring and the electrophilic imine group render this compound reactive toward nucleophiles. The methoxy bridge may participate in hydrogen bonding, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Applications in Organic Chemistry

Intermediate in Heterocyclic Synthesis

Benzotriazole derivatives are widely employed as intermediates in the synthesis of pharmaceuticals and agrochemicals. The diphenylmethylideneamine group in this compound may serve as a protecting group for amines or a ligand in transition-metal catalysis .

Recent Research and Future Directions

Recent PubChem updates (February 2025) highlight growing interest in benzotriazole-based compounds for photovoltaic materials and biodegradable polymers . Computational studies on this compound’s electronic structure could unlock applications in organic semiconductors or light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume